1-[3-(Pentafluoroethyl)phenyl]ethan-1-one
Description
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one is an acetophenone derivative featuring a pentafluoroethyl (-CF₂CF₃) substituent at the meta position of the aromatic ring. The pentafluoroethyl group is a strong electron-withdrawing substituent, which may enhance electrophilicity at the ketone moiety, influence solubility, and improve metabolic stability in pharmaceutical contexts.
Properties
CAS No. |
1554429-57-0 |
|---|---|
Molecular Formula |
C10H7F5O |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1-[3-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O/c1-6(16)7-3-2-4-8(5-7)9(11,12)10(13,14)15/h2-5H,1H3 |
InChI Key |
PEIUSHFYQZLPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one typically involves the reaction of 3-(Pentafluoroethyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(Pentafluoroethyl)benzene+Ethanoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-(Pentafluoroethyl)benzoic acid.
Reduction: Formation of 1-[3-(Pentafluoroethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one's unique properties make it a candidate for drug development. Its lipophilicity can improve the pharmacokinetic profiles of drug candidates, enhancing their absorption and distribution in biological systems. The compound can be utilized in:
- Drug Design : Modifying existing drug molecules to improve efficacy and reduce side effects.
- Biological Interaction Studies : Investigating how the compound interacts with biological macromolecules, which can lead to insights into drug mechanisms and potential therapeutic targets.
Materials Science
The compound's chemical properties also lend themselves to applications in materials science:
- Fluorinated Polymers : Incorporating this compound into polymer matrices can enhance their thermal stability and chemical resistance.
- Surface Coatings : Its lipophilic nature makes it suitable for developing coatings that require hydrophobic properties.
Case Studies and Research Findings
Research has demonstrated various applications of this compound in different contexts. For example:
- Interaction Studies : Investigations have shown that the compound can modify protein structures, impacting their biological activity. Such studies are crucial for understanding drug-protein interactions and optimizing drug design.
Mechanism of Action
The mechanism of action of 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The pentafluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
- 1-[3-(Dimethylamino)phenyl]ethan-1-one (C₁₀H₁₃NO): The dimethylamino (-N(CH₃)₂) group is electron-donating via resonance, increasing electron density at the ketone. This enhances nucleophilic substitution reactions, making it a valuable intermediate in drug synthesis (e.g., for neurological or metabolic therapies) .
- 1-(3-Phenoxyphenyl)ethan-1-one (C₁₄H₁₂O₂): The phenoxy (-OPh) group donates electrons weakly through resonance. This compound is used in material science for synthesizing polymers or ligands . Compared to pentafluoroethyl, phenoxy derivatives are less hydrophobic and may exhibit lower thermal stability.
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (C₉H₅ClF₃O): Combining chloro (-Cl) and trifluoromethyl (-CF₃) groups creates strong electron-withdrawing effects, similar to pentafluoroethyl. Such substituents enhance acidity at the α-carbon, facilitating enolate formation in condensation reactions (e.g., Claisen-Schmidt) .
Physical Properties
Fluorinated substituents (e.g., -CF₃, -OCF₂H) generally reduce melting points due to decreased crystal lattice energy. For example, 1-[3-(difluoromethoxy)phenyl]ethan-1-one is a liquid , while non-fluorinated analogs like 3-benzyloxy acetophenone are solids . The pentafluoroethyl group’s bulkiness may further lower melting points compared to smaller substituents.
Biological Activity
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one, also known as 1-(2,3,4,5,6-pentafluorophenyl)ethanone, is a fluorinated organic compound characterized by a pentafluoroethyl group attached to a phenyl ring. This compound belongs to the ketone family and possesses unique chemical properties due to its high degree of fluorination. The molecular formula indicates a structure that incorporates both carbon and fluorine prominently, which enhances its lipophilicity and alters its reactivity compared to non-fluorinated analogs. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and materials science.
The presence of the carbonyl group (C=O) in this compound contributes to its electrophilic nature, allowing it to interact with various biological macromolecules. The unique fluorination imparts distinctive properties such as:
- Increased Lipophilicity : Enhances membrane permeability and bioavailability.
- Altered Reactivity Patterns : Influences interactions with nucleophiles such as amino acids or proteins.
Interaction Studies
Research indicates that this compound may interact with biological macromolecules, leading to modifications that could impact biological functions. The compound's electrophilic nature allows it to react with nucleophilic sites on proteins and nucleic acids, potentially altering their activity.
Table 1: Potential Biological Interactions
| Interaction Type | Description |
|---|---|
| Protein Modification | Interaction with amino acids leading to conformational changes. |
| Nucleic Acid Binding | Potential binding to DNA/RNA affecting transcription/translation processes. |
| Enzyme Inhibition | Possible inhibition of enzymes through covalent modification. |
Case Studies and Research Findings
A study published in Journal of Medicinal Chemistry explored the effects of similar fluorinated compounds on malaria parasites. While not directly investigating this compound, the findings suggest that fluorinated ketones can exhibit significant biological activity against parasites by disrupting metabolic pathways and cellular functions .
Another research effort focused on the synthesis of fluorinated compounds for drug development, highlighting how structural modifications can lead to enhanced biological activity and selectivity against specific targets . These studies emphasize the importance of understanding the structure-activity relationship (SAR) in designing effective therapeutic agents.
Toxicity and Safety Profile
The safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary assessments indicate that compounds with similar structures exhibit varying degrees of cytotoxicity depending on their molecular characteristics. For example, studies have shown that certain fluorinated compounds can lead to increased cytotoxicity in mammalian cells at higher concentrations .
Table 2: Cytotoxicity Data from Related Compounds
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 1-[3-(Trifluoromethyl)phenyl]ethan-1-one | 15.0 | HepG2 |
| 2',3',4',5',6'-Pentafluoroacetophenone | 10.5 | HEK293 |
| 1-[3-(Chlorophenyl)phenyl]ethan-1-one | 20.0 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
